D17 Prostaglandin E1

Description

Historical Context and Discovery of Prostaglandin (B15479496) E1

The journey to understanding prostaglandins (B1171923) began in the 1930s with observations by physicians Raphael Kurzrok and Charles Lieb, who noted that human seminal fluid could induce both contraction and relaxation of uterine tissue strips. wikipedia.org This initial finding sparked further investigation into the bioactive components of seminal fluid.

In 1935, Swedish physiologist Ulf von Euler first isolated a lipid-soluble acid from seminal fluid, which he named "prostaglandin," believing it originated from the prostate gland. wikipedia.orgbritannica.comogmagazine.org.au It was later determined that the seminal vesicles are the primary source of prostaglandins in semen. wikipedia.org Von Euler's work, along with that of M.W. Goldblatt, established that these substances had distinct biological activities, such as smooth muscle stimulation and blood pressure-lowering effects. ogmagazine.org.aunih.gov

The mid-20th century saw significant advancements in the field, largely driven by the work of Sune K. Bergström and his colleagues at the Karolinska Institute in Sweden. nih.gov In the late 1950s, Bergström successfully purified and crystallized two prostaglandins, which he named Prostaglandin E and Prostaglandin F. nih.govworldscientific.compageplace.de Through meticulous chemical analysis, including mass spectrometry, the complete structures of Prostaglandin E1 and Prostaglandin F1α were elucidated by 1962. nih.govpnas.org This foundational work on the isolation and structural determination of prostaglandins, along with subsequent research into their biosynthesis from fatty acids, earned Bergström, Bengt Samuelsson, and John Vane the Nobel Prize in Physiology or Medicine in 1982. britannica.comworldscientific.comnobelprize.org

Overview of Prostaglandin E1 within the Eicosanoid Family

Prostaglandin E1 belongs to a large family of signaling molecules known as eicosanoids, which are derived from 20-carbon polyunsaturated fatty acids. wikipedia.orgnih.gov The primary precursor for most eicosanoids in humans is arachidonic acid, an omega-6 fatty acid. britannica.comfiveable.me PGE1, however, is synthesized from dihomo-γ-linolenic acid (DGLA), another omega-6 fatty acid. wikipedia.org

Eicosanoids are broadly categorized into different subfamilies, including prostaglandins, thromboxanes, leukotrienes, and prostacyclins. lumenlearning.com The synthesis of these molecules is initiated by the release of their fatty acid precursors from the cell membrane by the enzyme phospholipase A2. wikipedia.org The fatty acid then enters one of two major enzymatic pathways: the cyclooxygenase (COX) pathway or the lipoxygenase (LOX) pathway. wikipedia.org

Prostaglandins and thromboxanes are products of the COX pathway. wikipedia.org The specific prostaglandin produced depends on the downstream synthase enzymes present in a particular cell type. pnas.org Prostaglandins are designated with a letter (e.g., E, F, D) based on the structure of their five-carbon ring, and a subscript number indicating the number of double bonds in their hydrocarbon side chains. wikipedia.org

Table 1: Classification of Major Eicosanoid Families

| Eicosanoid Family | Precursor Fatty Acid (Example) | Key Synthesizing Enzyme | Primary Functions (General) |

|---|---|---|---|

| Prostaglandins (PGs) | Arachidonic Acid, DGLA | Cyclooxygenase (COX) | Inflammation, vasodilation, smooth muscle contraction, pain. fiveable.me |

| Thromboxanes (TXs) | Arachidonic Acid | Cyclooxygenase (COX), Thromboxane (B8750289) synthase | Platelet aggregation, vasoconstriction. wikipedia.org |

| Leukotrienes (LTs) | Arachidonic Acid | Lipoxygenase (LOX) | Inflammation, bronchoconstriction, immune responses. fiveable.me |

| Prostacyclins (PGI2) | Arachidonic Acid | Cyclooxygenase (COX), Prostacyclin synthase | Vasodilation, inhibition of platelet aggregation. fiveable.me |

Significance of Prostaglandin E1 as an Autocrine and Paracrine Lipid Mediator

Unlike endocrine hormones that are produced by specialized glands and travel through the bloodstream to distant targets, prostaglandins like PGE1 typically act locally. wikipedia.orgbritannica.com They function as autocrine mediators, acting on the same cell that synthesized them, and as paracrine mediators, affecting adjacent cells. nih.gov This localized action is due to their short half-life, as they are rapidly metabolized and inactivated. creative-diagnostics.com

Prostaglandin E1 is produced by nearly all nucleated cells in a wide variety of tissues and organs. wikipedia.orgjwmr.org Its synthesis is not constant but occurs on an as-needed basis in response to various stimuli, including trauma, disease, or stress. nobelprize.orgjwmr.org Once synthesized, PGE1 is released from the cell, a process now known to be facilitated by specific transporters like the multidrug resistance protein 4 (MRP4). wikipedia.org

The biological effects of PGE1 are diverse and depend on the type of receptor to which it binds on the target cell. wikipedia.orgcreative-diagnostics.com These receptors are G protein-coupled receptors (GPCRs) that trigger intracellular signaling cascades. nih.gov The actions of PGE1 include:

Vasodilation: It relaxes the smooth muscle in blood vessel walls, leading to increased blood flow. wikipedia.orgauburn.edu

Inhibition of Platelet Aggregation: It helps to prevent the formation of blood clots. wikipedia.orgauburn.edu

Modulation of Inflammation: It can have both pro-inflammatory and anti-inflammatory effects depending on the context. fiveable.mefrontiersin.org

Smooth Muscle Regulation: It can stimulate or inhibit the contraction of smooth muscles in various organs, including the uterus and gastrointestinal tract. britannica.comauburn.edu

This localized, potent, and multifaceted signaling makes Prostaglandin E1 a critical regulator of local tissue homeostasis and a key player in the body's response to both physiological and pathological changes. nih.gov

Structure

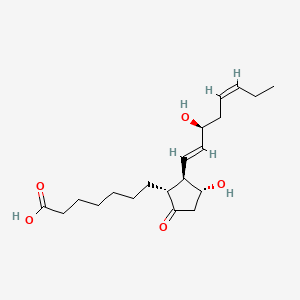

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPLGKUICBQJOS-GAFLZONLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7046-45-9 | |

| Record name | 17,18-Dehydroprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Endogenous Regulation of Prostaglandin E1

Enzymatic Oxidation and Reduction of Prostaglandin (B15479496) E1

The primary route of PGE1 metabolism involves enzymatic oxidation and reduction reactions. ontosight.ai The initial and rate-limiting step in the inactivation of PGE1 is the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This is followed by the reduction of the double bond at C13-C14 by prostaglandin-13-reductase.

Role of Cyclooxygenases (COX-1 and COX-2) in Prostaglandin E1 Generation

Identification of Key Metabolites

The enzymatic degradation of PGE1 results in the formation of several metabolites, with the most prominent being 13,14-dihydro and 15-keto-13,14-dihydro derivatives. ontosight.ai

Key Metabolites of Prostaglandin E1

The metabolic breakdown of Prostaglandin E1 leads to several key derivatives:

15-keto-Prostaglandin E1: Formed by the initial oxidation of PGE1.

13,14-dihydro-Prostaglandin E1: This metabolite retains some biological activity. nih.gov

15-keto-13,14-dihydro-Prostaglandin E1: This is considered an inactive metabolite of PGE1. medchemexpress.comcaymanchem.com

Studies have shown that while 13,14-dihydro-PGE1 can still inhibit platelet aggregation, 15-keto-PGE1 and 15-keto-13,14-dihydro-PGE1 have significantly reduced or no anti-aggregatory activity. nih.gov The major circulating metabolites are the 13,14-dihydro-15-ketoprostaglandins. Further metabolism through beta and omega oxidation occurs in the liver and kidneys.

Interactive Data Table: Key Enzymes and Metabolites in PGE1 Metabolism

| Category | Name | Function/Description |

| Enzyme | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Catalyzes the oxidation of the 15-hydroxyl group of PGE1. |

| Enzyme | Prostaglandin-13-reductase | Catalyzes the reduction of the C13-C14 double bond. |

| Metabolite | 15-keto-Prostaglandin E1 | An initial metabolite with reduced biological activity. nih.gov |

| Metabolite | 13,14-dihydro-Prostaglandin E1 | A metabolite that retains some biological activity. nih.gov |

| Metabolite | 15-keto-13,14-dihydro-Prostaglandin E1 | A major, largely inactive, circulating metabolite. medchemexpress.comcaymanchem.com |

Tissue-Specific Metabolism of Prostaglandin E1

The biological actions of PGE1 are terminated through rapid metabolic inactivation. While PGE1 is found in most tissues, its metabolism is particularly efficient in specific organs, ensuring that its effects remain localized. jwmr.org The lungs are a primary site for the clearance and metabolism of circulating prostaglandins (B1171923). annualreviews.orgimrpress.comphysiology.org Upon transport into lung cells, PGE1 is rapidly oxidized. annualreviews.org

Other tissues, including the liver, uterus, placenta, and choroid plexus of the brain, also demonstrate the capacity for PGE1 metabolism. annualreviews.orghmdb.ca For instance, the choroid plexus is involved in transporting prostaglandins out of the cerebrospinal fluid. annualreviews.org The key enzyme responsible for the initial and rate-limiting step in PGE1 inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the active PGE1 into the inactive 15-keto-PGE1. annualreviews.orgphysiology.org This metabolite can undergo further reduction before being excreted in the urine. interscienceinstitute.comimrpress.com In contrast to tissues, blood plasma exhibits little to no prostaglandin-metabolizing activity. annualreviews.org

Regulatory Mechanisms Governing Endogenous Prostaglandin E1 Levels

The concentration of PGE1 within tissues is tightly controlled through a multi-layered regulatory system that includes transcriptional control of biosynthetic enzymes, post-translational modifications, and complex cellular programs like senescence.

Transcriptional Regulation of Prostaglandin E1 Biosynthesis Enzymes

The expression of enzymes crucial for PGE1 synthesis is subject to stringent transcriptional regulation. The gene for cyclooxygenase-2 (COX-2), an inducible enzyme often linked with inflammation and other cellular stress responses, is a key regulatory point. aai.org While COX-1 is typically expressed constitutively for baseline prostaglandin production, COX-2 expression is markedly induced by stimuli such as inflammatory cytokines (e.g., IL-1, IL-6) and growth factors. wikipedia.orgaai.org The promoter region of the COX-2 gene contains binding sites for several transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor-interleukin 6 (NF-IL-6), which mediate its inducible expression. aai.org

PGE1 itself can influence gene transcription. Studies have shown that PGE1 can stimulate the transcription of the Na,K-ATPase β1 subunit gene, a process that involves the activation of a cAMP-response element (CRE) in the gene's promoter. nih.govaacrjournals.org This suggests that PGE1 can participate in feedback loops that regulate the expression of various genes, although the direct transcriptional regulation of its own synthesis enzymes is primarily driven by upstream inflammatory and mitogenic signals.

Post-Translational Modification of Prostaglandin E1 Biosynthesis Enzymes

Following protein synthesis, the enzymes involved in the PGE1 pathway can be further regulated by post-translational modifications (PTMs). abcam.com These modifications can alter the enzyme's catalytic activity, stability, and subcellular localization. wjgnet.com

Prostaglandin-endoperoxide synthase 2 (PTGS2), or COX-2, is a well-documented substrate for several PTMs:

Glycosylation: COX-2 undergoes N-linked glycosylation, which is crucial for its proper folding, stability, and enzymatic activity. This modification can also protect the enzyme from degradation via the proteasome. wjgnet.com

Phosphorylation: Phosphorylation of COX-2 can modulate its activity, though the specific sites and functional consequences are complex and may be cell-type dependent. wjgnet.com

Acetylation: The classic example is the irreversible acetylation of a serine residue in the active site of COX enzymes by aspirin, which inhibits their function. While this is a pharmacological modification, it highlights a key regulatory site on the enzyme. wjgnet.com

These PTMs provide a dynamic layer of control over prostaglandin synthesis, allowing cells to rapidly modulate their output in response to changing conditions. abcam.comwjgnet.com

Cellular Senescence and Prostaglandin E1 Expression

Cellular senescence is a state of irreversible cell cycle arrest that is increasingly recognized for its role in aging and age-related diseases. Senescent cells are metabolically active and secrete a complex mixture of factors known as the Senescence-Associated Secretory Phenotype (SASP). spandidos-publications.com

Recent research has identified prostaglandins, including PGE1, as integral components of the SASP. nih.govnih.gov Studies using potentially premalignant oral keratinocytes demonstrated that mortal, senescent cells significantly upregulate the secretion of both PGE1 and PGE2 compared to their normal or immortal counterparts. nih.govnih.govresearchgate.net This upregulation occurs alongside the secretion of well-known SASP factors like interleukin 6 (IL-6) and interleukin 8 (IL-8). nih.govresearchgate.net The secretion of PGE1 by senescent cells can modulate the tissue microenvironment, potentially influencing the behavior of neighboring cells. mdpi.com This finding firmly places PGE1 within the complex secretome that drives the biological effects of cellular senescence. nih.govnih.gov

The p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, and it plays a significant role in both senescence and prostaglandin synthesis. Research shows a direct link between p38MAPK activity and PGE1 levels.

PGE1 as an Activator: PGE1 itself can induce the phosphorylation and activation of p38MAPK in various cell types, such as osteoblast-like cells. nih.govresearchgate.netfrontiersin.orgplos.org This activation can, in turn, mediate downstream effects of PGE1, such as the synthesis of other signaling molecules like VEGF. researchgate.netfrontiersin.org

p38MAPK in PGE1 Synthesis: Crucially, the upregulation of PGE1 secretion observed in senescent cells is dependent on the p38MAPK pathway. nih.govnih.gov Inhibition of p38MAPK has been shown to block the increased production of PGE1 in senescent premalignant oral keratinocytes. nih.govnih.govresearchgate.net

This evidence suggests a regulatory loop where the p38MAPK pathway is essential for the enhanced expression of PGE1 during senescence, and PGE1 can further activate this same pathway, potentially amplifying inflammatory and senescence-associated signals. nih.govnih.gov

Table 2: Research Findings on p38MAPK Pathway and PGE1

| Finding | Cell Type/Model | Reference |

|---|---|---|

| PGE1 induces phosphorylation and activation of p38MAPK. | Osteoblast-like MC3T3-E1 cells | nih.govplos.org |

| p38MAPK is involved in PGE1-induced alkaline phosphatase (ALP) activity. | Osteoblast-like MC3T3-E1 cells | nih.govfrontiersin.org |

| PGE1-stimulated VEGF synthesis is mediated by the p38MAPK pathway. | Osteoblast-like MC3T3-E1 cells | researchgate.net |

Interplay with p53 and Telomerase (TERT) Activity in Specific Cellular Models (e.g., D17 cell line)

The regulation of Prostaglandin E1 (PGE1) is intricately linked with fundamental cellular processes such as senescence and tumorigenesis, involving key regulators like the tumor suppressor protein p53 and the enzyme telomerase reverse transcriptase (TERT). Research using specific cell models, such as the D17 cell line, has provided crucial insights into this complex interplay. The D17 cell line, derived from a canine osteosarcoma, is a valuable model as it possesses a functional wild-type p53, lacks p16INK4A expression, and exhibits normal telomerase regulation. mdpi.comresearchhub.com

Studies on oral keratinocytes have demonstrated that extracellular PGE1 (ePGE1) levels are regulated by the cellular senescence program. nih.gov In mortal, pre-malignant oral keratinocytes approaching senescence, the expression of ePGE1 is upregulated. nih.govresearchgate.net This upregulation is dependent on the senescence program itself. nih.gov

A critical finding is that the expression of TERT, the catalytic subunit of telomerase, can suppress the production of PGE1. mdpi.comresearchgate.net In experiments using the D17 cell line, which normally regulates telomerase, cells approaching senescence showed an increase in ePGE1 levels. mdpi.com However, when TERT was ectopically expressed in these cells—a process that restores telomerase activity and bypasses senescence—the production of ePGE1 was ablated. mdpi.comresearchhub.comnih.gov This suggests a direct suppressive role of telomerase activity on PGE1 expression, even in cells lacking the p16INK4A tumor suppressor. mdpi.com

The tumor suppressor p53 also plays a distinct role in this regulatory network. Research indicates that the regulation of ePGE1 is dependent on p53 function, a finding that distinguishes it from Prostaglandin E2 (PGE2), which appears to be regulated differently. nih.govresearchgate.net In oral keratinocytes, only the upregulation of ePGE1, and not ePGE2, was found to be dependent on a functional p53 pathway. nih.govresearchgate.net This highlights a specific signaling axis where p53, in the context of cellular senescence, influences the biosynthesis of PGE1. The tumor suppressor p53 is known to exert part of its function by inhibiting telomerase, and a loss of p53 function can lead to the enzyme becoming uninhibited, contributing to cell immortalization. por-journal.com

The interplay between these three components—PGE1, p53, and TERT—is central to the balance between cell senescence and immortalization. Senescence acts as a barrier to unlimited cell proliferation, and its bypass is a critical step in cancer development. nih.gov Telomere attrition is a key driver of senescence, a process that can activate p53-dependent signaling pathways. researchgate.net The data from the D17 cell line and other models show that as cells enter a senescent state (low TERT activity), p53-dependent mechanisms can promote the production of PGE1. mdpi.comresearchgate.net Conversely, restoring TERT activity prevents senescence and shuts down this PGE1 production. mdpi.comresearchhub.com

Table 1: Summary of Research Findings on PGE1, p53, and TERT Interplay in the D17 Cell Line

| Cellular State | TERT Activity | p53 Status | Observed ePGE1 Level | Reference |

|---|---|---|---|---|

| Approaching Senescence | Normal (declining) | Wild-Type, Functional | Increased | mdpi.com |

| TERT-Immortalized | Ectopically Restored | Wild-Type, Functional | Ablated/Suppressed | mdpi.comresearchhub.comnih.gov |

Table 2: Regulation of Extracellular Prostaglandin E1 (ePGE1)

| Regulator | Effect on ePGE1 Production | Cellular Context/Model | Reference |

|---|---|---|---|

| Cellular Senescence | Upregulation | Mortal Pre-malignant Oral Keratinocytes | nih.govresearchgate.net |

| Ectopic TERT Expression | Ablation/Suppression | D17 Cell Line | mdpi.comresearchhub.combiorxiv.org |

| p53 Function | Required for Upregulation | Oral Keratinocytes | nih.govresearchgate.net |

Prostaglandin E1 Receptor Pharmacology and Signal Transduction

Prostanoid Receptor Subtypes for Prostaglandin (B15479496) E1

PGE1 interacts with multiple members of the prostanoid receptor family, which are broadly classified based on their sensitivity to the primary prostanoids: PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2 (TXA2). guidetopharmacology.org The receptors for PGE2, termed EP receptors, are further divided into four subtypes: EP1, EP2, EP3, and EP4. guidetopharmacology.orgphysiology.org PGE1 is a notable ligand for these EP receptors and also interacts with the prostacyclin (IP) receptor. medchemexpress.comwikigenes.org

The four EP receptor subtypes (EP1, EP2, EP3, and EP4) are distinct products of different genes and exhibit unique pharmacological and signaling properties. physiology.orgaai.orgoup.com

EP1 Receptor: The EP1 receptor is primarily coupled to the Gq family of G-proteins. wikipedia.org Upon activation by a ligand like PGE1, it triggers the phospholipase C pathway, leading to an increase in intracellular calcium levels. aai.orgwikipedia.org This pathway classifies EP1 as a contractile-type prostanoid receptor. wikipedia.org Studies on mouse receptors have shown that PGE1 binds to the EP1 receptor. nih.gov In human embryonic kidney (HEK-293) cells expressing the recombinant human EP1 receptor, PGE1 demonstrated a lower affinity compared to PGE2. oup.com

EP2 Receptor: The EP2 receptor, along with the EP4 receptor, is coupled to Gs G-proteins. aai.orgmdpi.com Activation of EP2 receptors by PGE1 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov

EP3 Receptor: The EP3 receptor is unique due to the existence of multiple isoforms arising from alternative splicing. aai.orgaustinpublishinggroup.com The primary signaling pathway for the EP3 receptor involves coupling to Gi G-proteins, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. aai.orgahajournals.org PGE1 has a high affinity for the EP3 receptor, comparable to that of PGE2. wikipedia.org Studies in pig heart sarcolemmal membranes identified the presence of an EP3 receptor subtype that binds [3H]PGE1 and mediates the inhibition of adenylyl cyclase. ahajournals.org

EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is coupled to Gs G-proteins and its activation increases cAMP levels. aai.orgmdpi.com PGE1 is a ligand for the EP4 receptor and its binding can initiate downstream signaling events. medchemexpress.comnih.gov For instance, in certain cellular contexts, PGE1 acting through the EP4 receptor can enhance cAMP-PKA activity. aacrjournals.org

PGE1 also demonstrates significant interaction with the prostacyclin (IP) receptor. medchemexpress.com The IP receptor is primarily coupled to the Gs protein, and its activation leads to an increase in intracellular cAMP levels. karger.com In platelets, PGE1 binds to the IP receptor, which stimulates adenyl cyclase activity and raises intracellular cAMP. nih.gov This interaction is crucial for the anti-platelet aggregation effects of PGE1. nih.gov The binding of PGE1 to the IP receptor has been shown to be inhibited by specific IP receptor agonists like iloprost (B1671730) and cicaprost. wikigenes.org

Prostaglandin E Receptors (EP1, EP2, EP3, EP4)

Ligand Binding Specificity and Receptor Affinities

The interaction of PGE1 with its various receptor subtypes is defined by its binding specificity and affinity. Ligand binding studies have provided quantitative measures of these interactions.

For instance, in Chinese hamster ovary cells expressing mouse prostanoid receptors, PGE1 demonstrated high affinity for the EP3 receptor, with a Ki value in the nanomolar range. medchemexpress.comnih.gov It also binds to EP1, EP2, and EP4 receptors, though with varying affinities. medchemexpress.comnih.gov

Competition binding assays using radiolabeled PGE2 in cells expressing human recombinant EP receptors have further elucidated these affinities. In one study, PGE1 was shown to compete for binding at all four EP receptor subtypes. tdl.org Another study focusing on the human EP1 receptor found that PGE1 had a lower affinity (ki = 165 ± 29 nM) compared to PGE2 (ki = 14.9 ± 2.2 nM). oup.com

Research on pig heart sarcolemmal membranes revealed a single class of high-affinity binding sites for [3H]PGE1 with a dissociation constant (Kd) of 3.7 nmol/L. ahajournals.org In human platelets, Scatchard analysis showed two populations of binding sites for PGE1: a high-affinity site with a Kd of 9.3 nM and a low-affinity site with a Kd of 0.85 μM. Furthermore, studies on chimeric receptors have suggested that specific transmembrane domains of the IP receptor are responsible for its selective binding of PGE1 over PGE2. nih.gov

| Receptor Subtype | Cell/Tissue Type | Ligand | Affinity (Ki/Kd) |

|---|---|---|---|

| Mouse EP1 | CHO Cells | PGE1 | 36 nM (Ki) medchemexpress.com |

| Mouse EP2 | CHO Cells | PGE1 | 10 nM (Ki) medchemexpress.com |

| Mouse EP3 | CHO Cells | PGE1 | 1.1 nM (Ki) medchemexpress.com |

| Mouse EP4 | CHO Cells | PGE1 | 2.1 nM (Ki) medchemexpress.com |

| Mouse IP | CHO Cells | PGE1 | 33 nM (Ki) medchemexpress.com |

| Human EP1 | HEK-293 Cells | PGE1 | 165 ± 29 nM (Ki) oup.com |

| Pig EP3 | Heart Sarcolemma | [3H]PGE1 | 3.7 nmol/L (Kd) ahajournals.org |

| Human Platelet (High Affinity) | Platelet Membrane | [3H]PGE1 | 9.3 nM (Kd) |

| Human Platelet (Low Affinity) | Platelet Membrane | [3H]PGE1 | 0.85 μM (Kd) |

Intracellular Signal Transduction Cascades

The binding of PGE1 to its receptors initiates a cascade of intracellular events that ultimately determine the cellular response. These cascades are primarily mediated by G-proteins and involve the modulation of second messengers like cAMP.

As members of the GPCR superfamily, prostanoid receptors activated by PGE1 transduce signals across the cell membrane by activating heterotrimeric G-proteins. nih.govnih.gov The specific G-protein activated depends on the receptor subtype.

Gs-coupled Receptors (EP2, EP4, IP): When PGE1 binds to EP2, EP4, or IP receptors, it induces a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the Gs protein. aai.orgmdpi.comkarger.com This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase. karger.com This, in turn, increases the production of cAMP. karger.com Downstream of cAMP, protein kinase A (PKA) is activated, which can phosphorylate various target proteins, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. d-nb.infospandidos-publications.com

Gi-coupled Receptors (EP3): In contrast, the binding of PGE1 to the EP3 receptor activates the inhibitory G-protein, Gi. ahajournals.orgwikipedia.org The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. aai.orgahajournals.org

Gq-coupled Receptors (EP1): The activation of the EP1 receptor by PGE1 leads to the activation of the Gq protein. wikipedia.org The Gαq subunit activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. wikipedia.org

A central mechanism in the signal transduction of PGE1 is the modulation of the cyclic adenosine monophosphate (cAMP) pathway. nih.govaacrjournals.orgnih.govbiorxiv.org PGE1 can either increase or decrease intracellular cAMP levels depending on the receptor subtype it activates.

cAMP Elevation: Through its interaction with EP2, EP4, and IP receptors, PGE1 stimulates adenylyl cyclase, leading to an increase in cAMP production. nih.govaacrjournals.orgnih.gov This elevation in cAMP is a key mechanism for many of PGE1's effects, such as vasodilation and inhibition of platelet aggregation. nih.govnih.gov For example, in platelets, the rise in cAMP inhibits the release of calcium from intracellular stores, which is a critical step in the aggregation process. nih.gov In other cell types, increased cAMP can activate PKA, which in turn can phosphorylate downstream targets to modulate cellular functions. aacrjournals.orgd-nb.info

cAMP Reduction: Conversely, when PGE1 binds to the EP3 receptor, it inhibits adenylyl cyclase activity via the Gi protein, resulting in a decrease in intracellular cAMP levels. ahajournals.org This dual regulation of cAMP allows PGE1 to have opposing effects in different tissues or even within the same tissue, depending on the relative expression of EP receptor subtypes.

| Receptor Subtype | Primary G-Protein | Second Messenger | Primary Downstream Effect |

|---|---|---|---|

| EP1 | Gq wikipedia.org | IP3, DAG, Ca2+ wikipedia.org | Activation of Protein Kinase C, Increase in intracellular Ca2+ wikipedia.org |

| EP2 | Gs aai.orgmdpi.com | cAMP mdpi.comnih.gov | Stimulation of adenylyl cyclase, Activation of PKA aacrjournals.orgd-nb.info |

| EP3 | Gi ahajournals.orgwikipedia.org | cAMP aai.orgahajournals.org | Inhibition of adenylyl cyclase ahajournals.org |

| EP4 | Gs aai.orgmdpi.com | cAMP mdpi.comnih.gov | Stimulation of adenylyl cyclase, Activation of PKA aacrjournals.orgd-nb.info |

| IP | Gs karger.com | cAMP karger.comnih.gov | Stimulation of adenylyl cyclase nih.gov |

Role of Protein Kinase A (PKA)

Prostaglandin E1 (PGE1) exerts many of its cellular effects through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway, in which Protein Kinase A (PKA) plays a central role. The binding of PGE1 to its Gs protein-coupled receptors, primarily the EP2 and EP4 receptors, stimulates adenylyl cyclase to produce cAMP. mdpi.comaai.orgphysiology.org This increase in intracellular cAMP leads to the activation of PKA. karger.com

Activated PKA is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes. Research has demonstrated that PGE1-induced PKA activation is a critical step in various physiological responses. For instance, in rabbit synoviocytes, PGE1 and the adenylyl cyclase activator forskolin (B1673556) were shown to increase PKA activity within 15 minutes. nih.gov This activation of PKA was found to be essential for the downregulation of collagenase-1 gene expression, an enzyme involved in matrix degradation. nih.gov

Furthermore, studies in osteoblast-like cells have shown that PKA activation is a key event in PGE1-mediated cellular differentiation. nih.gov The use of PKA inhibitors, such as H-89 and RpcAMP, has been instrumental in elucidating the role of this kinase in PGE1 signaling. These inhibitors have been shown to block the effects of PGE1 on gene expression, confirming the dependency of these processes on PKA activity. nih.govnih.gov In some cellular contexts, the overexpression of an active catalytic subunit of PKA can mimic the effects of PGE1, further solidifying the importance of PKA in mediating the downstream effects of PGE1. nih.gov

The spatial and temporal dynamics of cAMP and PKA activation are also crucial for specific cellular outcomes. In HEK293 cells, PGE1 stimulation generates distinct intracellular domains with varying cAMP concentrations, leading to localized PKA activation. This compartmentalization of the cAMP-PKA signaling pathway allows for precise and targeted cellular responses. nih.gov

Table 1: Experimental Evidence for the Role of PKA in PGE1 Signaling

| Cell Type | Experimental Observation | Key Finding | Citation |

| Rabbit Synoviocytes (HIG-82) | PGE1 treatment increased PKA activity within 15 minutes. PKA inhibitors (H-89, RpcAMP) blocked PGE1's effect on collagenase-1 gene expression. | PKA is a critical mediator in the PGE1-induced regulation of collagenase-1. | nih.gov |

| Mouse Osteoblast-like Cells (MC3T3-E1) | The PKA inhibitor H-89 suppressed PGE1-induced phosphorylation of p38 MAP kinase. | PKA acts upstream of the p38 MAP kinase pathway in response to PGE1. | nih.gov |

| Human Embryonic Kidney Cells (HEK293) | PGE1 stimulation created localized intracellular cAMP gradients, leading to compartmentalized PKA activation. | PGE1 signaling involves the spatial organization of the cAMP-PKA pathway for specific cellular responses. | nih.gov |

| Neonatal Platelets | Displayed hypersensitivity to PGE1 inhibition, with increased basal and PGE1-induced cAMP levels and a trend towards higher PKA-dependent protein phosphorylation compared to adult platelets. | The PGE1-cAMP-PKA axis is functionally heightened in neonatal platelets. | karger.com |

Interactions with Other Signaling Pathways (e.g., p38MAPK, insulin (B600854) receptor pathways)

The signaling cascades initiated by Prostaglandin E1 (PGE1) are not isolated events but rather engage in significant crosstalk with other major intracellular signaling pathways. This integration of signals allows for a more nuanced and context-dependent cellular response. Key interactions have been identified with the p38 Mitogen-Activated Protein Kinase (p38MAPK) and the insulin receptor pathways.

Interaction with the p38MAPK Pathway

Research has established a clear link between PGE1 signaling and the activation of the p38MAPK pathway, particularly in osteoblast-like cells. In MC3T3-E1 cells, PGE1 has been shown to enhance alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, in a manner dependent on p38MAPK. nih.gov The specific inhibitor of p38 MAP kinase, SB203580, was found to block the PGE1-induced increase in ALP activity. nih.gov

Further investigation into the mechanism revealed that PGE1 induces the phosphorylation of p38 MAP kinase. nih.gov This activation of p38 MAPK by PGE1 appears to be mediated through the cAMP-PKA pathway, as the PKA inhibitor H-89 significantly suppressed the PGE1-induced phosphorylation of p38 MAP kinase. nih.gov This suggests a sequential signaling cascade where PGE1 activates PKA, which in turn activates the p38 MAPK pathway, leading to changes in gene expression and cellular differentiation. nih.govfrontiersin.org In some contexts, duloxetine (B1670986) has been found to amplify the PGE1-induced phosphorylation of p38 MAP kinase. researchgate.net

Interaction with the Insulin Receptor Pathway

The interaction between PGE1 and the insulin receptor pathway is bidirectional and has been observed in human erythrocytes and platelets. nih.govresearchgate.net PGE1 has been shown to increase the binding of insulin to its receptor on human erythrocytes. nih.gov This potentiation of insulin binding by PGE1 leads to a decrease in the optimal concentration of insulin required to elicit its maximal effect on membrane microviscosity. nih.gov Scatchard analysis indicated that PGE1 increases the binding capacity of the insulin receptor without altering its affinity for insulin. nih.gov

Conversely, insulin can modulate the effects of PGE1. In human platelets, insulin enhances the binding of PGE1 to its receptors. nih.gov This increased binding potentiates the anti-aggregatory action of PGE1 by augmenting the increase in cyclic AMP levels. nih.gov This reciprocal positive modulation between the PGE1 and insulin receptor systems appears to be a beneficial physiological mechanism. nih.govresearchgate.net For instance, in ischemic conditions where platelet response to PGE1 is diminished, treatment with physiological concentrations of insulin can normalize the PGE1 receptor activity. nih.gov

Table 2: Summary of PGE1 Interactions with Other Signaling Pathways

| Interacting Pathway | Cell Type/System | Nature of Interaction | Outcome of Interaction | Citation |

| p38MAPK | Mouse Osteoblast-like Cells (MC3T3-E1) | PGE1 stimulates p38MAPK phosphorylation via the cAMP-PKA pathway. | Enhancement of alkaline phosphatase (ALP) activity and osteoblast differentiation. | nih.gov |

| p38MAPK | Osteoblast-like MC3T3‑E1 cells | Duloxetine strengthened the PGE1-induced p38 MAP kinase phosphorylation. | Upregulation of p38 MAP kinase, leading to increased synthesis of OPG and IL-6. | researchgate.net |

| Insulin Receptor | Human Erythrocytes | PGE1 increases the binding of insulin to its receptor. | Reduces the optimal concentration of insulin needed for its maximal effect on membrane microviscosity. | nih.gov |

| Insulin Receptor | Human Platelets | Insulin increases the binding of PGE1 to its receptors. | Enhances the anti-aggregatory action of PGE1 by increasing cAMP levels. | nih.gov |

Cellular and Molecular Effects of Prostaglandin E1

Effects on Cell Adhesion and Aggregation

PGE1 plays a significant role in modulating the adhesion and aggregation of blood cells, particularly platelets and monocytes. These effects are critical for processes such as hemostasis and inflammation.

Inhibition of Platelet Aggregation

Prostaglandin (B15479496) E1 is a potent inhibitor of platelet aggregation. frontiersin.orgresearchgate.netspandidos-publications.comspandidos-publications.com This inhibitory action is primarily mediated through its interaction with prostanoid receptors on the platelet surface, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netmdpi.comnih.govendotell.ch Elevated cAMP concentrations, in turn, inhibit the release of intracellular calcium ions (Ca2+), a critical step in platelet activation and subsequent aggregation. researchgate.netnih.gov

The mechanism involves the binding of PGE1 to the prostacyclin receptor (IP receptor) on platelets, which stimulates adenylyl cyclase activity. nih.govkarger.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in cAMP activates protein kinase A (PKA), which then phosphorylates several target proteins involved in the signaling pathways of platelet activation, ultimately leading to the inhibition of aggregation. karger.com

Research has demonstrated that PGE1 effectively inhibits platelet aggregation induced by various agonists, including adenosine diphosphate (B83284) (ADP). frontiersin.orgnih.gov For instance, one study found that PGE1 inhibited ADP-induced platelet aggregation with a half-maximal inhibitory concentration (IC50) of 21.81 ± 2.24 nM. frontiersin.org The inhibitory effect of PGE1 on human platelet aggregation appears to be mediated predominantly through the IP receptor, as it can be blocked by an IP receptor antagonist. mdpi.com

It has also been observed that the inhibitory effect of PGE1 on platelet aggregation can be influenced by certain conditions. For example, patients with diabetes mellitus may exhibit an impaired inhibitory response to PGE1, potentially contributing to a state of high platelet reactivity. researchgate.netnih.gov

| Agonist | PGE1 Concentration | Observed Effect | Reference |

| ADP (5 μM) | IC50: 21.81 ± 2.24 nM | Inhibition of platelet aggregation | frontiersin.org |

| ADP (20 µM) | 22 nM and 88 nM | Significant reduction of maximal platelet aggregation | researchgate.net |

| Collagen | Dose-dependent | Inhibition of platelet aggregation | portlandpress.com |

Influence on Monocyte Adhesion

Prostaglandin E1 has been shown to influence the adhesion of monocytes, a key process in the inflammatory response. Studies have demonstrated that PGE1 can inhibit the adhesion of monocytes to endothelial cells. frontiersin.org This effect is partly attributed to the ability of PGE1 to suppress the expression of various adhesion molecules on the surface of both monocytes and endothelial cells.

Specifically, PGE1 has been found to inhibit the spontaneous and induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), B7.2, and CD40 on monocytes in a concentration-dependent manner. nih.gov It also prevents the expression of these molecules when induced by interleukin-18 (IL-18). nih.gov The inhibitory action of PGE1 on monocyte adhesion molecule expression is mediated through the activation of IP, EP2, and EP4 receptors. nih.gov

Furthermore, PGE1 has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and P-selectin, which are crucial for the recruitment of monocytes to the vessel wall. cdnsciencepub.com By down-regulating these adhesion molecules, PGE1 can reduce the attachment of monocytes to the endothelium, thereby modulating the inflammatory cascade. nih.gov

Modulation of Vascular Cell Function

PGE1 exerts significant effects on the function of vascular cells, including smooth muscle cells and endothelial cells. These actions contribute to its well-known vasodilatory and vascular-protective properties.

Induction of Vasodilation and Smooth Muscle Relaxation

Prostaglandin E1 is a potent vasodilator, causing the relaxation of vascular smooth muscle cells. ontosight.aikoreamed.orgamboss.com This effect leads to the widening of blood vessels and increased blood flow. clevelandclinic.org The mechanism underlying PGE1-induced vasodilation involves the stimulation of cAMP production within vascular smooth muscle cells. d-nb.info

Upon binding to its receptors on these cells, PGE1 activates adenylyl cyclase, leading to elevated intracellular cAMP levels. d-nb.info This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins that lead to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation. d-nb.info The EP2 and EP4 prostanoid receptors are known to be involved in mediating these smooth muscle relaxant and vasodilatory effects. koreamed.org

Impact on Vascular Permeability

Prostaglandin E1 has been shown to influence vascular permeability, which is the ability of fluids and molecules to pass through the walls of blood vessels. Research indicates that PGE1 can increase vascular permeability. frontiersin.org

In one study, PGE1 was found to significantly promote vascular permeability in a concentration-dependent manner. frontiersin.org At doses of 10 nM, 100 nM, and 1 μM, PGE1 increased vascular permeability by 1.18, 5.8, and 9.2 times, respectively. frontiersin.org Another study demonstrated that PGE1 could increase vascular permeability in human umbilical vein endothelial cells (HUVECs) in vitro. researchgate.net The mechanism for this effect is thought to involve the preservation of tight junctions between endothelial cells. nih.gov

Conversely, some studies suggest that PGE1 can reduce increases in vascular permeability under certain inflammatory conditions. For instance, systemic treatment with PGE1 was found to markedly reduce the increases in vasopermeability induced by inflammatory mediators like histamine (B1213489) and bradykinin. nih.gov It has also been reported to prevent increases in lung microvascular permeability during intravascular complement activation. nih.gov

Regulation of Vascular Smooth Muscle Cell Proliferation

The effect of Prostaglandin E1 on the proliferation of vascular smooth muscle cells (VSMCs) is complex and appears to be dependent on the proliferative state of the cells. nih.govphysiology.org

In some studies, PGE1 has been shown to inhibit the proliferation of VSMCs. koreamed.orgd-nb.info This anti-proliferative effect is thought to be mediated by the elevation of intracellular cAMP levels. physiology.org The increase in cAMP can activate PKA, which then phosphorylates proteins that reduce smooth muscle cell proliferation and migration. d-nb.info This inhibitory effect on VSMC proliferation may contribute to the prevention of vascular remodeling and the development of atherosclerotic lesions. d-nb.info

However, other research suggests that PGE1 can enhance DNA synthesis in quiescent, growth-arrested VSMCs, while functioning as an antiproliferative agent in actively cycling cells. nih.gov This suggests that the ultimate effect of PGE1 on VSMC proliferation is dependent on the phase of the cell cycle in which it is introduced. nih.govnih.gov

| Cell Type | PGE1 Effect | Key Findings | Reference |

| Quiescent Vascular Smooth Muscle Cells | Enhanced DNA synthesis | Dependent on the cell cycle phase | nih.govphysiology.org |

| Cycling Vascular Smooth Muscle Cells | Antiproliferative | Dependent on the cell cycle phase | nih.gov |

| Pulmonary Arterial Smooth Muscle Cells | Inhibition of proliferation and migration | Mediated by pCREB/PTEN signaling | d-nb.info |

| Stromal Vascular Fraction Cells | Increased proliferation | Dose-dependent effect | jwmr.org |

Effects on Fibroblast Biology and Extracellular Matrix Remodeling

PGE1 exerts significant and complex effects on fibroblasts, key cells in wound healing and tissue remodeling, and influences the production of the extracellular matrix.

Modulation of Fibroblast Proliferation

The influence of PGE1 on fibroblast proliferation is multifaceted and can vary depending on the specific cell type and conditions. Research has shown that PGE1 can stimulate cell proliferation in human diabetic fibroblasts in a dose-dependent manner. jwmr.org In one study, the maximal cell proliferation of diabetic fibroblasts was observed at a concentration of 12μM. jwmr.org Similarly, exposure of human dermal fibroblasts to PGE1 for 96 hours significantly promoted cell proliferation. nih.gov

However, the effect of PGE1 on cell proliferation can be controversial. While some studies report proliferative effects, others have shown anti-proliferative actions in different fibroblast types, such as human gastric fibroblasts. jwmr.org This suggests that the response to PGE1 is cell-type specific. jwmr.orgnih.gov For instance, PGE1 has been shown to stimulate the proliferation of pulmonary artery smooth muscle cells, contrary to its inhibitory effects on systemic vascular smooth muscle cells. nih.gov The compound may act as a progression factor in the cell cycle of these cells, potentiating the growth-stimulating effects of other factors like fibroblast growth factor. nih.gov

Table 1: Effects of Prostaglandin E1 on Fibroblast Proliferation

| Cell Type | Effect of PGE1 | Notable Findings |

|---|---|---|

| Human Diabetic Fibroblasts | Increased proliferation | Dose-dependent increase, with maximal effect at 12μM. jwmr.org |

| Human Dermal Fibroblasts | Increased proliferation | Significant promotion of cell growth after 96 hours of exposure. nih.gov |

| Human Gastric Fibroblasts | Inhibited proliferation | Suggests a negative feedback role in limiting growth factor effects. jwmr.org |

| Pulmonary Artery Smooth Muscle Cells | Stimulated proliferation | Acts as a progression factor, potentiating other growth factors. nih.gov |

| Systemic Vascular Smooth Muscle Cells | Inhibited proliferation | Contrasts with its effect on pulmonary artery SMCs. nih.gov |

Influence on Collagen Synthesis and Gene Expression

PGE1 has a marked influence on collagen, a primary component of the extracellular matrix. Studies have consistently shown that PGE1 suppresses collagen synthesis. In human diabetic fibroblasts, PGE1 treatment led to a decrease in collagen synthesis, although the result was not always statistically significant. jwmr.org This inhibitory effect was also observed in other connective tissue cell types. jwmr.org

The mechanism behind this suppression involves the regulation of collagen gene expression. PGE1 can inhibit collagen formation by down-regulating the expression of collagen genes and up-regulating the degradation of mature collagen. jwmr.org Research indicates that the inhibition of type I collagen gene expression by interleukin-1 (IL-1) in fibroblasts is mediated by prostaglandins (B1171923) at the transcriptional level. jwmr.org Furthermore, a lipid-incorporated formulation of PGE1, Lipo-PGE1, has been shown to decrease the mRNA expression of collagen 1A1, 1A2, and 3A1, and inhibit type I collagen and total soluble collagen production in human dermal fibroblasts. plos.orgewha.ac.kr This effect is mediated through the ERK/Ets-1 signaling pathway. plos.orgewha.ac.kr

PGE1 has also been found to suppress the induction of collagen synthesis by transforming growth factor-beta 1 (TGF-β1) in human corpus cavernosum smooth muscle cells. auajournals.org In diabetic rats, alprostadil (B1665725) treatment repressed the expression of the TGF-β1/Smad2 signaling pathway and its related molecules, thereby suppressing myocardial cell fibrosis. europeanreview.orgeuropeanreview.org

Table 2: Influence of Prostaglandin E1 on Collagen Synthesis and Gene Expression

| Cell/Tissue Type | Effect on Collagen Synthesis | Gene Expression Changes | Signaling Pathway |

|---|---|---|---|

| Human Diabetic Fibroblasts | Decreased | Down-regulation of collagen gene expression. jwmr.org | Not specified |

| Human Dermal Fibroblasts | Decreased | Decreased mRNA of collagen 1A1, 1A2, 3A1. plos.orgewha.ac.kr | ERK/Ets-1. plos.orgewha.ac.kr |

| Human Corpus Cavernosum Smooth Muscle | Suppressed TGF-β1-induced synthesis | Suppressed TGF-β1 mRNA induction. auajournals.org | Not specified |

| Myocardial Fibroblasts (in diabetic rats) | Suppressed | Lowered levels of Collagen, Chek1, α-SMA, TGF-β1, and Smad2. europeanreview.orgeuropeanreview.org | TGF-β1/Smad2. europeanreview.orgeuropeanreview.org |

Immunomodulatory Actions

PGE1 possesses significant immunomodulatory capabilities, primarily characterized by its anti-inflammatory effects and its interactions with various components of the immune system.

Anti-inflammatory Properties

Alprostadil exhibits potent anti-inflammatory effects. drugbank.comdovepress.com It has been shown to inhibit the inflammatory response in patients and in in-vitro cellular models. anatoljcardiol.com The anti-inflammatory actions of PGE1 are complex and involve the inhibition of monocyte and neutrophil function. hogrefe.com It can also reduce the release of inflammatory factors in conditions like acute lung injury and myocardial ischemia/reperfusion injury. semanticscholar.org

Studies have demonstrated that alprostadil can attenuate lipopolysaccharide (LPS)-induced injury in cardiomyocytes through its anti-inflammatory effects, mediated by the Wnt5a/JNK/NF-κB pathway. nih.gov Furthermore, PGE1 and its analogues have been shown to inhibit the expression of adhesion molecules and the release of inflammatory cytokines. hogrefe.com

Interaction with Cytokine Networks (e.g., interleukins IL-1α, IL-1β, IL-6, IL-8)

PGE1 interacts with and modulates the production of various cytokines. In human dermal fibroblasts, PGE1 treatment markedly enhanced the production of IL-6 and slightly enhanced IL-8 production, while IL-1α remained undetectable. nih.gov In contrast, when normal human keratinocytes were treated with PGE1, there was a transient decrease in IL-1α secretion and no detectable IL-6. nih.gov

In other models, Alprostadil has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. anatoljcardiol.com In a study on rats with acute pancreatitis, alprostadil treatment significantly decreased serum levels of IL-1β, IL-6, and TNF-α. semanticscholar.org Similarly, in a model of traumatic spinal cord injury, PGE1 reduced the levels of TNF-α and IL-1β. cjter.com The administration of alprostadil has also been found to attenuate the secretion of IL-1β, IL-6, and IL-17 in LPS-stimulated cardiomyocytes. nih.gov

Table 3: Prostaglandin E1 Interaction with Cytokine Networks

| Cell/Condition | Effect on IL-1α | Effect on IL-1β | Effect on IL-6 | Effect on IL-8 | Other Cytokines |

|---|---|---|---|---|---|

| Human Dermal Fibroblasts | Undetectable | Not specified | Markedly enhanced | Slightly enhanced | Not specified |

| Normal Human Keratinocytes | Transient decrease | Not specified | Undetectable | Uninfluenced | Not specified |

| In vitro cellular model (unspecified) | Not specified | Not specified | Reduced | Reduced | Reduced TNF-α. anatoljcardiol.com |

| Acute Pancreatitis (rats) | Not specified | Decreased | Decreased | Not specified | Decreased TNF-α. semanticscholar.org |

| Traumatic Spinal Cord Injury (rats) | Not specified | Decreased | Not specified | Not specified | Decreased TNF-α. cjter.com |

| LPS-stimulated Cardiomyocytes | Not specified | Attenuated secretion | Attenuated secretion | Not specified | Attenuated IL-17 and TNF-α secretion. nih.gov |

Influence on Immune Cell Functions, including T cells

PGE1 has demonstrated immunosuppressive effects, particularly on T cells. nih.gov It can inhibit the induction of effector T cells, a crucial step in the cell-mediated immune response. nih.gov This effect appears to be indirect and mediated by nonspecific suppressor lymphokines. nih.gov The immunosuppression caused by PGE1 can be overcome by recombinant IL-1, suggesting a mechanism related to either diminished IL-1 secretion or reduced target cell sensitivity to IL-1. nih.gov PGE1 does not, however, have an inhibitory effect on already differentiated effector T cells. nih.gov

Regulation of Specific Cellular Processes

Prostaglandin E1 exerts significant control over fundamental cellular processes, influencing cell fate and function through complex signaling cascades. Its impact on cell proliferation, the aging-related phenomenon of senescence, and the cellular recycling mechanism of autophagy are of particular interest in understanding its physiological and pathological roles.

The influence of Prostaglandin E1 on cell growth and survival is highly dependent on the specific cell type and its physiological state. Research has demonstrated that PGE1 can either stimulate or inhibit cell proliferation and can promote cell survival by preventing programmed cell death (apoptosis).

In vascular smooth muscle cells (SMCs), the effect of PGE1 on DNA synthesis is contingent on the cells' phase in the cell cycle. physiology.org When applied to quiescent, growth-arrested SMCs, PGE1 enhances DNA synthesis. physiology.org Conversely, in actively cycling SMCs, PGE1 functions as an antiproliferative agent, inhibiting their growth. physiology.orgnih.gov This dual effect is linked to an increase in intracellular cyclic AMP (cAMP) levels. physiology.orgnih.gov

PGE1 has also been shown to promote the survival of various cell types by inhibiting apoptosis. In endothelial progenitor cells (EPCs), treatment with PGE1 reduces apoptosis and enhances their migratory capacity. nih.gov Similarly, in rat cardiomyocytes subjected to hypoxia/reperfusion injury, PGE1 attenuates cell growth inhibition and cytotoxicity by diminishing apoptosis in a dose-dependent manner. portlandpress.com This protective effect is associated with the inactivation of cleaved-caspase-3, a key executioner enzyme in apoptosis. portlandpress.com Furthermore, PGE1 protects hepatocytes from endoplasmic reticulum stress-induced apoptosis by inducing the expression of glucose-regulated protein 78 (GRP78). wjgnet.com In mesenchymal stem cells (MSCs), PGE1 preconditioning reduces apoptosis and improves their homing capabilities in the context of pulmonary arterial hypertension. nih.gov

Table 1: Effects of Prostaglandin E1 on Cell Growth and Survival in Different Cell Types

| Cell Type | Effect of PGE1 | Key Findings |

| Vascular Smooth Muscle Cells (Quiescent) | Enhanced DNA Synthesis | PGE1 stimulates proliferation in growth-arrested cells. physiology.org |

| Vascular Smooth Muscle Cells (Cycling) | Antiproliferative | PGE1 inhibits the growth of actively dividing cells. physiology.orgnih.gov |

| Endothelial Progenitor Cells | Reduced Apoptosis, Enhanced Migration | PGE1 promotes the survival and function of these cells. nih.gov |

| Cardiomyocytes (Hypoxia/Reperfusion) | Reduced Apoptosis and Cytotoxicity | PGE1 protects heart muscle cells from injury. portlandpress.com |

| Hepatocytes (ER Stress) | Reduced Apoptosis | PGE1 protects liver cells from stress-induced cell death. wjgnet.com |

| Mesenchymal Stem Cells (PAH model) | Reduced Apoptosis, Improved Homing | PGE1 enhances the therapeutic potential of stem cells. nih.gov |

| Medulloblastoma Cells | Inhibited Tumor Growth | PGE1 can have anti-cancer effects in specific contexts. aacrjournals.org |

Cellular senescence is a state of irreversible growth arrest that plays a crucial role in aging and age-related diseases. Prostaglandin E1 has been implicated in the regulation of senescence programs, particularly in the context of potentially premalignant oral keratinocytes.

Studies have shown that extracellular Prostaglandin E1 (ePGE1) is upregulated in mortal, but not immortal, potentially premalignant oral keratinocytes. nih.govnih.gov This upregulation is dependent on the cellular senescence program and is associated with some, but not all, markers of cellular senescence. nih.govnih.gov The production of ePGE1 in these cells is also dependent on cyclo-oxygenase 2 (COX2) and p38 mitogen-activated protein kinase. nih.govnih.gov

Interestingly, the regulation of ePGE1 appears to be linked to specific genetic pathways. In oral keratinocytes lacking the p16INK4A tumor suppressor gene, the accumulation of ePGE1 occurs in parallel with a subset of tumor-promoting cytokine and metalloproteinase transcripts following senescence. nih.govnih.gov The expression of these molecules, including ePGE1, is ablated by the ectopic expression of telomerase, which bypasses senescence. mdpi.com Furthermore, the upregulation of ePGE1 has been shown to be dependent on the function of the p53 tumor suppressor protein, suggesting a distinct regulatory mechanism compared to Prostaglandin E2. nih.govbiorxiv.org

These findings suggest that ePGE1, in conjunction with other senescence-associated secretory phenotype (SASP) factors, may contribute to the progression of potentially premalignant oral lesions in a paracrine manner. nih.gov

Table 2: Role of Prostaglandin E1 in Cellular Senescence

| Cell Type | Role of PGE1 in Senescence | Key Regulatory Factors |

| Potentially Premalignant Oral Keratinocytes (Mortal) | Upregulation of extracellular PGE1 (ePGE1). nih.govnih.gov | Dependent on the senescence program, COX2, p38 MAPK, and p53 function. nih.govnih.gov |

| Potentially Premalignant Oral Keratinocytes (Immortal) | Generally no upregulation of ePGE1. nih.govnih.gov | Ectopic telomerase expression ablates ePGE1 expression. mdpi.com |

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Prostaglandin E1 has been shown to modulate autophagy pathways, with its effects being context-dependent, sometimes activating and at other times inhibiting the process.

In the context of diabetic complications, PGE1 has demonstrated a regulatory role in autophagy. In vascular smooth muscle cells (VSMCs) exposed to high glucose, PGE1 reverses the decrease in autophagy markers like LC3B and Beclin-1, mimicking the effect of the autophagy activator rapamycin. karger.com This activation of autophagy by PGE1 is dependent on the AKT/mTOR signaling pathway. karger.comresearchgate.net By up-regulating autophagy, PGE1 can reverse the phenotypic switching of VSMCs, which is associated with the development of diabetic macrovascular complications. karger.com

Conversely, in a model of diabetic nephropathy, PGE1 was found to inhibit the abnormal elevation of autophagy induced by palmitic acid in renal tubule epithelial cells. researchgate.net This inhibition of excessive autophagy was associated with the upregulation of fibroblast growth factor 21 (FGF21) and a reduction in insulin (B600854) resistance. researchgate.net

The mechanism of PGE1's effect on autophagy often involves the modulation of key signaling pathways. For instance, in VSMCs under high glucose, PGE1 significantly suppresses the phosphorylation of mTOR, a central inhibitor of autophagy. researchgate.net This effect is mediated through the inhibition of AKT phosphorylation, an upstream regulator of mTOR. researchgate.net

Table 3: Effects of Prostaglandin E1 on Autophagy Pathways

| Cell/Tissue Model | Effect of PGE1 on Autophagy | Signaling Pathway Involved |

| Vascular Smooth Muscle Cells (High Glucose) | Activates autophagy. karger.com | Inhibits AKT/mTOR signaling. karger.comresearchgate.net |

| Diabetic Nephropathy Model (Renal Tubule Epithelial Cells) | Inhibits excessive autophagy. researchgate.net | Upregulates FGF21. researchgate.net |

Physiological and Pathophysiological Roles of Prostaglandin E1 in Preclinical Models

Cardiovascular System Research Models

The cardiovascular effects of Prostaglandin (B15479496) E1 have been a primary area of preclinical investigation, with a focus on its potent vasodilatory properties.

Investigation of Vasodilatory Effects in Pulmonary Circulation Models

In preclinical models of the pulmonary circulation, Prostaglandin E1 has been identified as a powerful vasodilator. Studies using isolated perfused lung models from animals such as rats and lambs have demonstrated that PGE1 effectively relaxes the pulmonary vasculature. This action is critical in conditions marked by high resistance in the pulmonary blood vessels. The introduction of PGE1 in these models leads to a notable decrease in pulmonary artery pressure, signifying vasodilation. This effect is particularly significant in countering hypoxia-induced pulmonary vasoconstriction, a physiological response to low oxygen levels that can contribute to pulmonary hypertension.

Studies in Models of Pulmonary Arterial Hypertension

The therapeutic potential of Prostaglandin E1 has been explored in various animal models of pulmonary arterial hypertension (PAH), a severe condition characterized by elevated pressure in the pulmonary arteries. In rat models where PAH is induced by agents like monocrotaline (B1676716), PGE1 has been shown to mitigate key indicators of the disease, including increased pressure in the right ventricle and enlargement of the right ventricular muscle. Furthermore, research indicates that PGE1 can also inhibit the proliferation of vascular smooth muscle cells, a key factor in the remodeling of blood vessels seen in PAH.

| Model | Key Research Findings |

| Monocrotaline-induced PAH (Rat) | Reduced right ventricular systolic pressure, decreased right ventricular hypertrophy, and attenuated vascular remodeling. |

| Chronic Hypoxia-induced PAH (Rodent) | Demonstrated vasodilation and anti-proliferative effects on pulmonary artery smooth muscle cells. |

Effects on Peripheral Vascular Function in Ischemia Models

The vasodilatory actions of Prostaglandin E1 are also evident in the peripheral vascular system, as shown in preclinical models of ischemia, which simulate reduced blood flow. In rabbit models of hindlimb ischemia, local administration of PGE1 has been found to significantly increase blood flow to the affected limb. Beyond improving blood circulation, PGE1 also exhibits protective effects on tissues deprived of oxygen, leading to reduced tissue death and better functional recovery. These protective qualities are attributed to its ability to inhibit platelet aggregation and modulate inflammatory responses, thereby preserving tissue viability.

Studies in Dermatological and Wound Healing Models

Preclinical research has also highlighted the role of Prostaglandin E1 in skin health and the complex process of wound healing.

Effects on Fibroblast Proliferation and Collagen Synthesis in Diabetic Fibroblast Models

In the context of impaired wound healing, such as that seen in diabetes, the influence of Prostaglandin E1 on fibroblasts has been a key area of study. Using fibroblast cells cultured from diabetic animal models, research has shown that PGE1 can stimulate the proliferation of these cells, which is a crucial step in tissue repair. Additionally, PGE1 has been observed to modulate the production of collagen, a vital structural protein for wound healing. It promotes the synthesis of type I and type III collagen, which are essential for providing strength and integrity to the healing tissue.

| Cellular Process | Effect of PGE1 in Diabetic Fibroblast Models |

| Fibroblast Proliferation | Stimulated |

| Collagen Synthesis (Type I & III) | Promoted |

Research in Models of Skin Ulceration

The positive effects of Prostaglandin E1 observed at the cellular level have been further investigated in animal models of skin ulceration. In diabetic mice with skin wounds, the topical application of a lipid emulsion of PGE1 has been shown to accelerate the healing process. This is characterized by faster re-epithelialization, the process of new skin formation over the wound, and enhanced formation of granulation tissue, the new connective tissue and microscopic blood vessels that form on the surfaces of a wound during healing. Histological examinations have confirmed increased blood vessel formation and collagen deposition in wounds treated with PGE1, underscoring its potential to improve outcomes in chronic skin ulcers.

Research in Neurological and Sensory Systems

Prostaglandin E1 (PGE1) has been investigated for its potential therapeutic effects on diabetic peripheral neuropathy (DPN) in various preclinical models. DPN is a common complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. nih.gov The pathogenesis of DPN is complex, involving multiple factors such as reduced nerve blood flow, oxidative stress, and inflammation. nih.govfrontiersin.org

Studies in diabetic rat models have shown that PGE1 can improve several parameters associated with DPN. For instance, research has demonstrated that PGE1 can alleviate neurological pain and dysfunction at sites of nerve entrapment in diabetic rats. nih.gov A combination therapy of a PGE1 analogue and an aldose reductase inhibitor in type 1 diabetic rats resulted in greater improvement in nerve conduction velocity compared to monotherapy. frontiersin.org This suggests that targeting multiple pathways involved in DPN may be a more effective therapeutic strategy. frontiersin.org

Furthermore, PGE1 has been shown to have a protective role in vascular function in type 2 diabetic rats by inhibiting the phenotypic switching of vascular smooth muscle cells. d-nb.info This action is significant as impaired vascular function in the small blood vessels supplying nerves is an early event in the development of DPN. frontiersin.org By improving microcirculation and vascular health, PGE1 may help to mitigate nerve damage. d-nb.info

The table below summarizes key findings from preclinical studies on PGE1 in diabetic neuropathy models.

| Model | Key Findings | Reference |

| Type 1 Diabetic Rats | Combination of a PGE1 analogue and an aldose reductase inhibitor improved nerve conduction velocity more than monotherapy. | frontiersin.org |

| Diabetic Rats | PGE1 alleviated neurological pain and dysfunction at nerve entrapment sites. | nih.gov |

| Type 2 Diabetic Rats | PGE1 inhibited vascular smooth muscle cell phenotypic switching, improving vascular function. | d-nb.info |

Prostaglandin E1 has been shown to have a dual role in pain modulation, exhibiting both pain-inducing (nociceptive) and pain-relieving (analgesic) effects depending on the experimental context.

In a mouse model of orofacial pain, subcutaneous injection of PGE1 into the whisker pad induced mechanical allodynia, a state where non-painful stimuli are perceived as painful. nih.govresearchgate.net This effect was dose-dependent and was associated with the sensitization of trigeminal ganglion neurons. nih.govresearchgate.net The study identified that PGE1 mediates this pain response by facilitating the activity of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 2 through the EP2 receptor. nih.govmdpi.com

Conversely, in a formalin-induced paw pain model in mice, PGE1 demonstrated an analgesic effect by suppressing acute pain. frontiersin.org This pain-relieving action is thought to be beneficial, for instance, for blood-sucking leeches, as it prevents the host from detecting their presence. nih.govfrontiersin.org The vasodilatory properties of PGE1 are also believed to contribute to its analgesic effects in models of diabetic neuropathy and spinal stenosis. nih.gov

The table below outlines the contrasting effects of PGE1 in different experimental pain models.

| Experimental Model | Effect of PGE1 | Mechanism of Action | Reference |

| Mouse Orofacial Pain | Induces mechanical allodynia | Facilitates HCN2 channel activity via EP2 receptor | nih.govresearchgate.netmdpi.com |

| Mouse Formalin-Induced Paw Pain | Suppresses acute pain | Not fully elucidated, potentially linked to vasodilation and anti-inflammatory effects | frontiersin.org |

Preclinical Studies on Neural Function (e.g., in diabetic peripheral neuropathy models)

Exogenous Sources and Their Biological Impact

A significant discovery has been the identification of Prostaglandin E1 in the salivary glands of the forest leech, Haemadipsa sylvestris. nih.govfrontiersin.orgnih.gov This was the first report of PGE1 in an invertebrate. nih.govfrontiersin.org The presence of PGE1 in leech saliva is crucial for its blood-sucking lifestyle. nih.govresearchgate.net

The biological functions of PGE1 in this context are multifaceted and facilitate successful feeding for the leech. These functions include:

Inhibition of Platelet Aggregation: PGE1 efficiently inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) with a half-maximal inhibitory concentration (IC50) of 21.81 ± 2.24 nM. frontiersin.orgnih.gov This anticoagulant effect helps to maintain blood flow at the feeding site. nih.govfrontiersin.org

Vasodilation: PGE1 acts as a vasodilator, which increases blood flow to the bite area, ensuring a steady supply of blood for the leech. nih.govfrontiersin.org

Increased Vascular Permeability: PGE1 increases the permeability of blood vessels in a concentration-dependent manner. frontiersin.orgresearchgate.net

Pain Alleviation: As mentioned previously, PGE1 exhibits analgesic properties, which helps the leech to remain undetected by its host. nih.govfrontiersin.org

The possible origins of PGE1 in leeches include synthesis by the leech itself, production by symbiotic bacteria, or enrichment from the host's blood. nih.govresearchgate.net Transcriptome analysis has revealed that the forest leech possesses genes related to prostaglandin synthesis. nih.govresearchgate.net

The table below summarizes the biological functions of PGE1 isolated from leeches.

| Biological Function | Experimental Observation | Significance for Leech | Reference |

| Platelet Aggregation Inhibition | IC50 of 21.81 ± 2.24 nM against ADP-induced aggregation | Prevents blood clotting at the feeding site | frontiersin.orgnih.gov |

| Vasodilation | Promotes increased blood flow | Ensures a steady blood meal | nih.govfrontiersin.org |

| Increased Vascular Permeability | Dose-dependent increase in permeability | Facilitates access to blood | frontiersin.orgresearchgate.net |

| Pain Suppression | Suppressed acute pain in a mouse model | Avoids detection by the host | nih.govfrontiersin.org |

Synthetic analogues of Prostaglandin E1, such as Alprostadil (B1665725) and Misoprostol, have been extensively studied in various experimental systems to understand their pharmacological effects.

Alprostadil , a synthetic form of PGE1, is known for its potent vasodilatory and anti-platelet aggregation properties. nih.govdovepress.comresearchgate.net In a canine model of myocardial infarction, intravenous administration of liposomal PGE1 (Alprostadil) before reperfusion was shown to reduce infarct size and myeloperoxidase activity, indicating a reduction in reperfusion injury. ahajournals.org In a rat model of ischemia-reperfusion injury, Alprostadil demonstrated protective effects on renal, lung, and skeletal muscle tissues. dovepress.com Furthermore, in a canine model of chronic cauda equina compression, a PGE1 derivative was shown to improve blood flow in the arteries of the nerve roots. researchgate.net

Misoprostol is another synthetic PGE1 analogue. nih.gov It is recognized for its ability to inhibit gastric acid secretion and enhance mucosal defense. nih.govdrugbank.com In a rat model of experimental pancreatitis induced by pancreatic duct ligation, Misoprostol was found to have protective effects, reducing pancreatic lesions. nih.gov Studies in dogs have explored its use for atopic dermatitis, where it was shown to decrease pruritus and clinical signs. tandfonline.com

The table below provides an overview of the experimental findings for these synthetic PGE1 analogues.

| Analogue | Experimental Model | Key Findings | Reference |

| Alprostadil | Canine Myocardial Infarction | Reduced infarct size and reperfusion injury. | ahajournals.org |

| Alprostadil | Rat Ischemia-Reperfusion | Protective effects on kidney, lung, and skeletal muscle. | dovepress.com |

| Alprostadil | Canine Cauda Equina Compression | Improved arterial blood flow to nerve roots. | researchgate.net |

| Misoprostol | Rat Experimental Pancreatitis | Reduced pancreatic lesions. | nih.gov |

| Misoprostol | Canine Atopic Dermatitis | Decreased pruritus and clinical signs. | tandfonline.com |

Analysis of Prostaglandin E1 from Natural Organisms (e.g., leeches) and their Biological Functions

Role in Specialized Biological Contexts

The actions of Prostaglandin E1 and its analogues extend to specialized biological contexts beyond the nervous and circulatory systems. For instance, a synthetic PGE1 analogue, alprostadil alfadex, has been shown to effectively inhibit the motility of the human sphincter of Oddi, suggesting its potential clinical application as a muscle-relaxing agent in this area. nih.gov In a study on canine reproduction, Misoprostol was used to induce labor, demonstrating its effects on uterine smooth muscle contraction. vin.com Furthermore, an orally administered stable analogue of PGE1 was found to suppress both chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats, highlighting its anti-inflammatory potential in autoimmune conditions. nih.gov

Mechanisms of Action in the Maintenance of Ductus Arteriosus Patency in Neonatal Models

Prostaglandin E1 (PGE1) is a critical molecule in neonatal physiology, particularly for its role in maintaining the patency of the ductus arteriosus (DA) in newborns with certain congenital heart defects. nih.gov The DA is a vital blood vessel in the fetus that connects the pulmonary artery to the aorta, allowing blood to bypass the lungs, which are non-functional in utero. After birth, this vessel typically closes as pulmonary circulation is established. However, in neonates with ductal-dependent congenital heart disease, keeping the DA open is life-saving. nih.gov

The primary mechanism by which PGE1 maintains DA patency involves its action as a potent vasodilator. mdpi.commdpi.com PGE1 binds to specific receptors on the smooth muscle cells of the DA wall, primarily the EP4 receptor. mdpi.commdpi.comfrontiersin.org This binding activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.comfrontiersin.org The elevated cAMP inhibits myosin light-chain kinase, an enzyme essential for muscle contraction, resulting in the relaxation of the DA smooth muscle and subsequent vasodilation. mdpi.commdpi.com

In addition to its direct vasodilatory effects, PGE2, a closely related prostaglandin, has been shown to regulate the production of hyaluronan via the EP4-cAMP-PKA signaling pathway, which is involved in the remodeling of the DA. mdpi.comfrontiersin.org While PGE2 maintains functional patency, it can also paradoxically promote anatomical closure through remodeling. mdpi.com Studies in porcine models have revealed that the density of PGE2 receptors in the DA decreases after birth, which may contribute to the reduced responsiveness of the newborn DA to prostaglandins (B1171923). ahajournals.org Specifically, while fetal pig DA expresses EP2, EP3, and EP4 receptors, neonatal DA shows a marked reduction in EP1, EP3, and EP4 receptors. ahajournals.org